molecular formula C20H27N3O3 B7048156 (3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide

(3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide

Cat. No.: B7048156
M. Wt: 357.4 g/mol
InChI Key: ARMKVJMXCUAKPM-KRWDZBQOSA-N
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Description

(3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a quinoline moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline derivative is replaced by a morpholine group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the morpholine derivative with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

(3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and its analogs.

Uniqueness

(3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide is unique due to its combination of a quinoline moiety and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3S)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-3-(2-methylpropyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14(2)10-17-13-26-9-8-23(17)20(25)21-12-16-11-15-6-4-5-7-18(15)22(3)19(16)24/h4-7,11,14,17H,8-10,12-13H2,1-3H3,(H,21,25)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMKVJMXCUAKPM-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1C(=O)NCC2=CC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COCCN1C(=O)NCC2=CC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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